[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid
Overview
Description
The compound “[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid” is a derivative of 3-Chloro-benzo[b]thiophene-2-carboxylic acid . It has an empirical formula of C9H5ClO2S and a molecular weight of 212.65 . It is a solid substance with a melting point of 268-272 °C .
Synthesis Analysis
The synthesis of this compound involves the condensation of 3-Chloro-benzo[b]thiophene-2-carboxylic acid with thiosemicarbazide in the presence of POCl3 . Another synthesis route involves the reaction with 2-amino-5-methyl-benzoic acid in the presence of carbonyl diimidazole .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string OC(=O)c1sc2ccccc2c1Cl . The InChI key for this compound is HJTMIYKPPPYDRJ-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound “[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid” can be used in the synthesis of other compounds. For example, it can be used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine via condensation with thiosemicarbazide in the presence of POCl3 . It can also be used in the synthesis of 2-benzo[b]thiophen-2-yl-6-methylbenzo[d][1;3]oxazi-4-one via reaction with 2-amino-5-methyl-benzoic acid in the presence of carbonyl diimidazole .Physical And Chemical Properties Analysis
The compound is a solid substance with a melting point of 268-272 °C . It has an empirical formula of C9H5ClO2S and a molecular weight of 212.65 .Scientific Research Applications
Synthesis and Derivatives
- The compound has been explored in the synthesis of pharmacologically active benzo[b]thiophen derivatives, including analogues of tryptophan and alpha-methyltryptophan (Chapman, Scrowston, & Westwood, 1969).
- It is utilized in the synthesis of 1,3,4-oxadiazole derivatives, showing potential as antimicrobial agents (Chawla et al., 2010).
Chemical Transformations
- Studies on the nitration of benzo[b]thiophen-2-carboxylic acid, a related compound, provide insights into chemical transformations and the formation of various substitution products (Cooper & Scrowston, 1971).
- Its derivatives are used in the synthesis of substituted benzo[b]thiophenes, highlighting efficient methods for creating these compounds (Pié & Marnett, 1988).
Antimicrobial and Anti-inflammatory Properties
- Benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles derived from this compound have shown antimicrobial and analgesic activity (Kumara et al., 2009).
- C5-substituted benzo[b]thiophenes derived from this compound exhibited potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).
Novel Compounds and Synthesis Techniques
- The compound has been used in the creation of novel fluorescent benzo[b]thienyl amino acid derivatives, exploring its utility in photophysical applications (Venanzi et al., 2005).
- Its derivatives have been applied in the development of polythiophene derivatives for electrochemical DNA sensors, demonstrating its potential in biotechnological applications (Kang et al., 2004).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
properties
IUPAC Name |
2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S/c12-9-6-3-1-2-4-7(6)17-10(9)11(16)13-5-8(14)15/h1-4H,5H2,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLITEMJLQKDAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.